molecular formula C4H7Cl2NO2S B2648627 6,6-Dichlorothiazinane 1,1-dioxide CAS No. 2241141-07-9

6,6-Dichlorothiazinane 1,1-dioxide

Cat. No.: B2648627
CAS No.: 2241141-07-9
M. Wt: 204.07
InChI Key: MVYZYHWLZWJANU-UHFFFAOYSA-N
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Description

6,6-Dichlorothiazinane 1,1-dioxide is a heterocyclic compound featuring a six-membered thiadiazinane ring with two chlorine substituents at the 6-position and sulfone groups at the 1,1-positions.

Properties

IUPAC Name

6,6-dichlorothiazinane 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7Cl2NO2S/c5-4(6)2-1-3-7-10(4,8)9/h7H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYZYHWLZWJANU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(S(=O)(=O)NC1)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dichlorothiazinane 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of β-aminoethane sulfonamides with dichloromethane or dibromomethane in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like methanol at room temperature, leading to the formation of the desired thiazinane derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green synthesis methods, which utilize environmentally friendly solvents and catalysts, are also being explored to minimize the environmental impact of industrial production .

Chemical Reactions Analysis

Types of Reactions: 6,6-Dichlorothiazinane 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed:

Scientific Research Applications

6,6-Dichlorothiazinane 1,1-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,6-Dichlorothiazinane 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • Chlorine vs. Methyl/Phenyl Substituents : Chlorine atoms (electron-withdrawing) in benzodithiazines enhance electrophilic reactivity compared to methyl or phenyl groups (electron-donating) in thiadiazinanes .
  • Synthetic Routes : Benzodithiazines require multi-step condensation reactions , whereas thiadiazinanes like 2-methyl derivatives are synthesized via cyclization under milder conditions .

Physical and Spectral Properties

Table 2: Physical and Spectral Data

Compound Name Melting Point (°C) IR (SO₂ Stretching, cm⁻¹) ¹H-NMR Key Signals (δ, ppm) Reference
6-Chloro-7-methyl-benzodithiazine derivative 271–272 (dec.) 1345, 1155 2.40 (s, CH₃), 7.86–7.92 (aromatic H)
6-Chloro-7-cyano-benzodithiazine derivative 318–319 (dec.) 1340, 1150 6.38–6.45 (Ph-H), 8.37 (N=CH)
2-Methyl-thiadiazinane 1,1-dioxide Not reported Not available 3.31 (s, N-CH₃)

Key Observations :

  • Thermal Stability : High decomposition temperatures (>270°C) in benzodithiazines suggest strong intermolecular interactions (e.g., hydrogen bonding from SO₂ groups) .
  • Spectral Signatures : IR spectra confirm sulfone presence (1300–1150 cm⁻¹). ¹H-NMR of benzodithiazines shows deshielded aromatic protons due to electron-withdrawing Cl and SO₂ groups .

Biological Activity

6,6-Dichlorothiazinane 1,1-dioxide (CAS No. 2241141-07-9) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the cyclization of β-aminoethane sulfonamides with dichloromethane or dibromomethane in the presence of a base like sodium hydroxide. The reaction is generally conducted in methanol at room temperature, yielding the desired thiazinane derivative. Industrial production may utilize continuous flow reactors to enhance yield and purity while exploring green synthesis methods to minimize environmental impact.

Biological Activity

Research indicates that this compound exhibits antimicrobial and antiviral properties. Its mechanism of action involves interaction with specific molecular targets, potentially inhibiting enzyme activity or modulating receptor functions. This interaction can disrupt metabolic pathways critical for pathogen survival or replication.

Antimicrobial Properties

  • Activity Spectrum : The compound has demonstrated effectiveness against various bacterial strains and fungi.
  • Mechanism : It may inhibit bacterial cell wall synthesis or interfere with protein synthesis through ribosomal binding.

Antiviral Properties

  • Target Viruses : Preliminary studies suggest activity against certain viruses, though specific viral targets remain under investigation.
  • Mechanism : Potential inhibition of viral entry into host cells or disruption of viral replication cycles.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

CompoundBiological ActivityMechanism of Action
This compound Antimicrobial, AntiviralEnzyme inhibition, receptor modulation
1,2,4-Benzothiadiazine 1,1-dioxide Diuretic, AntihypertensiveReceptor activation
1,3-Thiazine Derivatives AntibioticCell wall synthesis inhibition

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